2-Fluoro-3-methoxynaphthalen-1-ol
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Overview
Description
2-Fluoro-3-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol It is a derivative of naphthalene, characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxynaphthalen-1-ol typically involves the lithiation of 2-methoxynaphthalene followed by a reaction with a fluorinating agent such as N-fluorobenzenesulfonimide . The intermediate product, 2-fluoro-3-methoxynaphthalene, is then further lithiated and oxidized using hydrogen peroxide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-Fluoro-3-methoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and undergo proton transfer reactions, which are influenced by solvent polarity . These interactions can affect the compound’s photophysical properties and its behavior in different environments.
Comparison with Similar Compounds
- 2-Fluoro-3-methoxynaphthalene
- 2-Fluoro-3-hydroxynaphthalene
- 2-Fluoro-3-methoxynaphthalen-1-amine
Comparison: Compared to its similar compounds, 2-Fluoro-3-methoxynaphthalen-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules .
Properties
Molecular Formula |
C11H9FO2 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-3-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-9-6-7-4-2-3-5-8(7)11(13)10(9)12/h2-6,13H,1H3 |
InChI Key |
NKZRSXGLQJISDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1F)O |
Origin of Product |
United States |
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